

Physical properties of isoamyl salicylate (boiling point, density).

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isoamyl salicylate*

Cat. No.: B1672214

[Get Quote](#)

Technical Guide: Physical Properties of Isoamyl Salicylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of **isoamyl salicylate** (Isopentyl 2-hydroxybenzoate), focusing on its boiling point and density. The information herein is compiled for use in research, quality control, and drug development applications where precise physical data is essential.

Executive Summary

Isoamyl salicylate is an ester recognized for its characteristic sweet, floral, and slightly balsamic aroma. Beyond its extensive use in the fragrance and flavor industries, its physicochemical properties are of significant interest in chemical synthesis and formulation development. Accurate data on its boiling point and density are critical for process design, purification, and ensuring the quality and consistency of final products. This document presents a compilation of reported values for these properties and details the standard experimental methodologies for their determination.

Physical Properties of Isoamyl Salicylate

The boiling point and density of **isoamyl salicylate** have been determined and reported across various chemical literature and databases. A summary of these quantitative data is presented

below.

Data Presentation

The following table summarizes the reported values for the boiling point and density of **isoamyl salicylate**. It is important to note that slight variations in reported values can be attributed to differences in experimental conditions and sample purity.

Physical Property	Value	Conditions	Reference(s)
Boiling Point	277 to 278 °C	@ 760.00 mm Hg	[1][2][3][4][5]
276 to 278 °C	Not Specified	[6]	
292 to 295 °C	Not Specified	[7]	
273 °C	Not Specified	[8]	
258 °C	Not Specified	[9]	
Density	1.05 g/mL	@ 25 °C	[3]
1.046 to 1.055 g/cm ³	Not Specified	[1]	
1.049 to 1.055 g/cm ³	@ 25.00 °C	[2]	
1.050 to 1.056 g/cm ³	@ 20.00 °C	[2]	
1.043 to 1.053 g/mL	@ 20 °C	[10]	
1.1 g/cm ³	Not Specified	[7]	
1.0576 g/cm ³	Not Specified	[9]	

Experimental Protocols

The determination of boiling point and density for a high-boiling liquid ester like **isoamyl salicylate** requires precise and standardized methodologies to ensure accuracy and reproducibility. The following sections detail common experimental protocols.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For high-boiling compounds, methods such as distillation and the capillary method (Thiele tube) are standard.

3.1.1 Simple Distillation Method

This method is suitable when a sufficient quantity of the sample (typically >5 mL) is available and also serves as a means of purification.

- Apparatus: A round-bottomed flask, a distillation head with a port for a thermometer, a condenser, a receiving flask, a heating mantle, and boiling chips or a magnetic stirrer.
- Procedure:
 - The liquid sample is placed in the round-bottomed flask with a few boiling chips to ensure smooth boiling.
 - The distillation apparatus is assembled. The thermometer bulb should be positioned so that its top is level with the bottom of the side-arm leading to the condenser. This ensures the thermometer measures the temperature of the vapor that is in thermal equilibrium with the distilling liquid.
 - The liquid is heated gently. As the liquid boils, the vapor rises, surrounds the thermometer bulb, and passes into the condenser.
 - The temperature is recorded when the vapor condensation on the thermometer is in equilibrium with the vapor passing to the condenser, and the temperature reading is stable.
 - The atmospheric pressure is recorded concurrently, as boiling point is pressure-dependent.

3.1.2 Capillary Method (Thiele Tube)

This micro-method is ideal for small sample volumes.

- Apparatus: A Thiele tube, a high-boiling point heat transfer fluid (e.g., mineral oil), a thermometer, a small test tube or fusion tube, and a capillary tube sealed at one end.
- Procedure:
 - A few milliliters of the **isoamyl salicylate** sample are placed into the small test tube.
 - A capillary tube, sealed at one end, is inverted and placed into the sample.
 - The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
 - This assembly is placed in the Thiele tube containing the heat transfer fluid.
 - The side arm of the Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will slowly escape.
 - When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.
 - Heating is discontinued, and the apparatus is allowed to cool slowly.
 - The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

Determination of Density

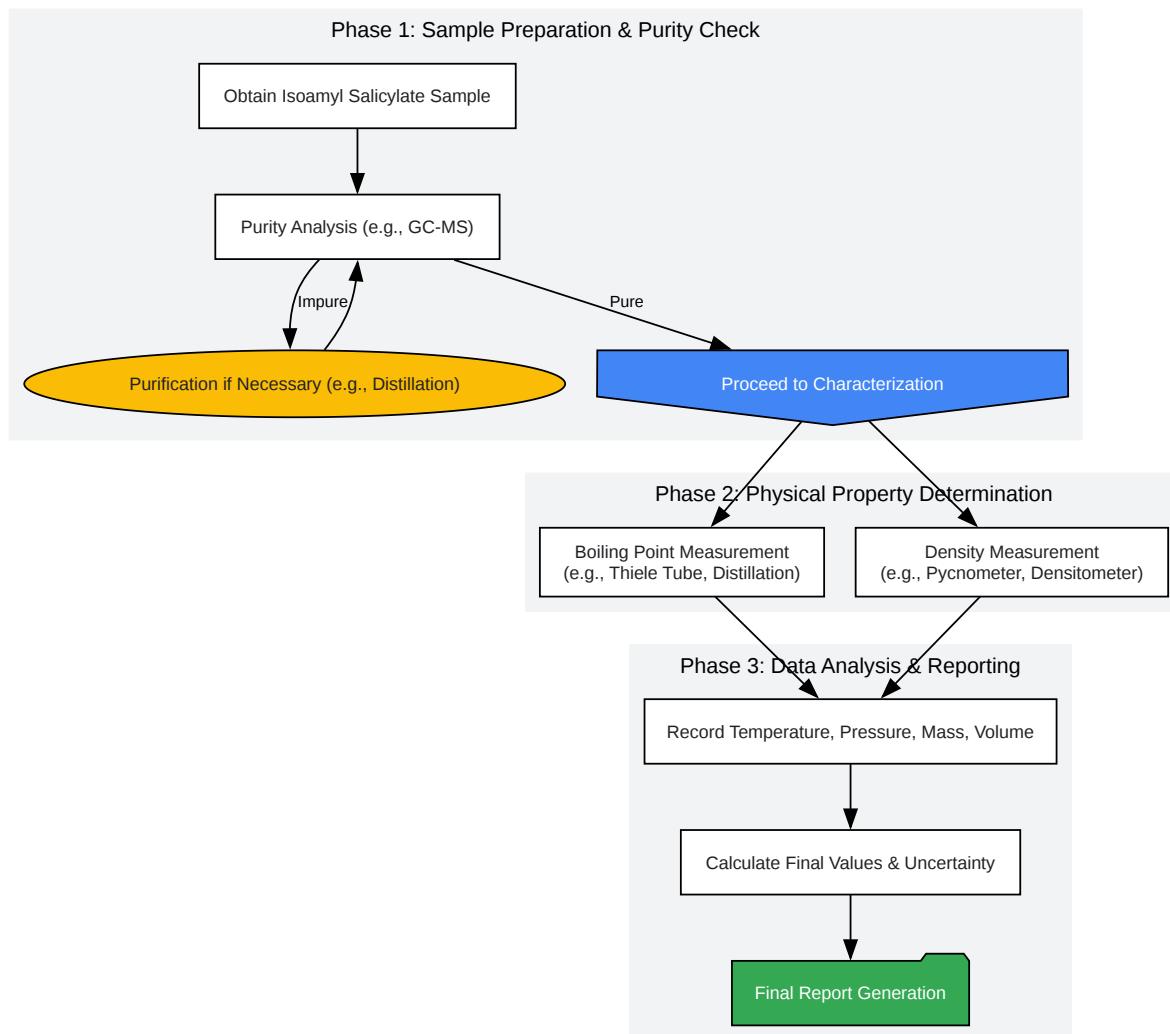
Density is the mass of a substance per unit volume. Standard methods for liquids include pycnometry and the use of an oscillating U-tube density meter, as outlined in OECD Guideline 109.

3.2.1 Pycnometry

This is a highly accurate, classical method for determining density.

- Apparatus: A pycnometer (a glass flask with a precisely known volume), a thermostatically controlled water bath, and an analytical balance.

- Procedure:
 - The empty, clean, and dry pycnometer is weighed accurately.
 - The pycnometer is filled with the **isoamyl salicylate** sample, taking care to avoid air bubbles.
 - The filled pycnometer is placed in a thermostatic water bath (e.g., at 20°C or 25°C) until it reaches thermal equilibrium. The volume is adjusted precisely to the pycnometer's calibration mark.
 - The pycnometer is removed from the bath, carefully dried on the outside, and weighed again.
 - The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.


3.2.2 Oscillating U-Tube Densitometry

This modern, automated method is rapid and requires a small sample volume. It is covered by the ASTM D4052 standard.

- Apparatus: A digital density meter with an oscillating U-tube.
- Procedure:
 - The instrument is calibrated using two standards of known density that bracket the expected density of the sample (e.g., dry air and distilled water).
 - The sample is injected into the thermostatically controlled oscillating U-tube, ensuring no bubbles are present.
 - The instrument measures the change in the resonant frequency of the U-tube when filled with the sample. This frequency is directly related to the density of the sample.
 - The density is calculated by the instrument's software and displayed directly.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the physical characterization of a liquid chemical substance like **isoamyl salicylate**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. acri.gov.tw [acri.gov.tw]
- 2. oecd.org [oecd.org]
- 3. phillysim.org [phillysim.org]
- 4. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. researchgate.net [researchgate.net]
- 9. knowledge.reagecon.com [knowledge.reagecon.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Physical properties of isoamyl salicylate (boiling point, density).]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1672214#physical-properties-of-isoamyl-salicylate-boiling-point-density>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com